Regulatory Identity and Characterization: Triazolopyridinone as Trazodone EP Impurity K
Triazolopyridinone (CAS 6969-71-7) is the officially designated Trazodone EP Impurity K, as defined by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) [1]. This regulatory identity is mandatory for the development and validation of analytical methods (AMV) required for Abbreviated New Drug Applications (ANDA) or commercial production of trazodone [1]. A generic alternative, such as a random laboratory-grade triazolopyridine isomer, would not be accepted by regulatory bodies due to the absence of a certified pharmacopeial link, thereby halting the drug approval process.
| Evidence Dimension | Regulatory Status and Identity |
|---|---|
| Target Compound Data | Officially designated as Trazodone EP Impurity K (USP/EP) |
| Comparator Or Baseline | Generic Triazolopyridine Isomer / Non-Pharmacopeial Analog |
| Quantified Difference | Defined by regulatory monographs vs. No regulatory acceptance |
| Conditions | Pharmaceutical QC and ANDA regulatory submission context |
Why This Matters
For scientists and procurement specialists in the generic pharmaceutical industry, this specific regulatory identity is non-negotiable for ANDA filing and commercial batch release testing.
- [1] ChemWhat. Trazodone EP Impurity K (CAS#: 6969-71-7). View Source
